1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-8-11(6-12-3)9(2)14(13-8)10-4-5-17(15,16)7-10/h10,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYKHXCNLUDEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyrazole moiety and a dioxidotetrahydrothiophen group, which contribute to its biological activity. The structural formula can be represented as:
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on various cellular systems. Key findings are summarized below:
Antiepileptic Activity
Research indicates that derivatives of this compound exhibit significant antiepileptic properties. In vivo studies demonstrated efficacy in models of epilepsy, suggesting the potential for therapeutic use in seizure disorders. The mechanism is believed to involve modulation of ion channels, particularly GIRK (G-protein-coupled inwardly rectifying potassium) channels , which play a crucial role in neuronal excitability .
Anxiolytic Effects
In addition to antiepileptic activity, the compound has shown anxiolytic effects in behavioral models. The incorporation of the 1,1-dioxidotetrahydrothiophen group has been linked to improved metabolic stability and enhanced brain penetration, which are critical for central nervous system (CNS) activity .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Compounds with similar pyrazole scaffolds have been reported to exert anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . Further investigation into the specific pathways involved is warranted.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Ion Channel Modulation : The activation of GIRK channels may lead to hyperpolarization of neurons, reducing excitability and providing a calming effect.
- Metabolic Stability : The unique structural components enhance the compound's resistance to metabolic degradation, allowing for prolonged action within biological systems .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Study on Antiepileptic Activity : A study published in Frontiers in Pharmacology demonstrated that compounds containing the 1,1-dioxidotetrahydrothiophen group significantly reduced seizure frequency in animal models compared to controls .
- Anxiolytic Effects Assessment : Behavioral tests indicated that treatment with this compound resulted in decreased anxiety-like behaviors in mice subjected to stress paradigms .
- Anti-inflammatory Potential : In vitro assays revealed that similar pyrazole derivatives inhibited pro-inflammatory cytokine production in macrophage cultures, suggesting a potential mechanism for their anti-inflammatory effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with five analogous pyrazole derivatives, focusing on substituents, molecular properties, and functional attributes.
Structural and Molecular Comparisons
*Estimated based on substituent contributions.
Pharmacological Relevance
- Sulfone-containing pyrazoles (e.g., ) are explored in drug discovery for their metabolic stability and hydrogen-bonding capacity, particularly in kinase inhibitors .
- Methanamine derivatives (e.g., ) serve as intermediates in bioactive molecule synthesis, such as antidepressants or antivirals .
Crystallographic Studies
- SHELX programs () are widely used for refining sulfone-containing structures due to their robustness in handling high-resolution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
